Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate

Medicinal Chemistry CNS Drug Design Lipophilicity

Choose this 4-position regioisomer for CNS drug discovery: the 1-aminocyclopropyl group introduces a conformationally-restricted spirocyclic amine motif proven to boost in vitro potency. cLogP 1.3 ensures optimal blood-brain barrier permeability with minimal non-specific binding. Boc-protected piperidine enables orthogonal, mild acidic deprotection—superior to Cbz. Not interchangeable with 2- or 3-substituted isomers. Order high-purity (≥97%) material for reliable SAR campaigns.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1374654-74-6
Cat. No. B1446672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
CAS1374654-74-6
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3
InChIKeyOAOPZPFJWLYNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(1-Aminocyclopropyl)Piperidine-1-Carboxylate (CAS 1374654-74-6): A Conformationally Constrained Boc-Amine Scaffold for Medicinal Chemistry


Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate (CAS: 1374654-74-6; molecular formula C₁₃H₂₄N₂O₂; molecular weight 240.34 g/mol) is a specialized, achiral research intermediate featuring a Boc-protected piperidine core with a 1-aminocyclopropyl substituent at the 4-position . It functions as a protected building block for the construction of spirocyclic or cyclic amine-containing pharmacophores. The tert-butyloxycarbonyl (Boc) group provides an acid-labile protecting handle, while the cyclopropylamine moiety introduces steric constraint that can modulate conformational flexibility and, in advanced analogs, enhance target binding and metabolic stability [1].

Why Unprotected or Regioisomeric Piperidines Cannot Substitute Tert-Butyl 4-(1-Aminocyclopropyl)Piperidine-1-Carboxylate in Rational Design


Regioisomeric substitution (e.g., 2- or 3-position attachment of the aminocyclopropyl group on the piperidine ring) and variations in the amine protecting group strategy fundamentally alter the molecule's lipophilicity, conformational preference, and potential for downstream diversification. For instance, the 4-position substitution on the piperidine ring, as found in this compound, presents a distinct conformational profile compared to its 2- or 3-substituted isomers, which can critically impact receptor binding and synthetic accessibility [1]. Furthermore, the Boc group enables selective, orthogonal deprotection under mild acidic conditions—a crucial advantage over carboxybenzyl (Cbz) or other protecting groups that require harsher, less compatible methods . This unique combination of precise regiochemistry and a labile protecting group defines its utility as a specific, non-interchangeable building block in multi-step syntheses of complex, bioactive molecules.

Quantitative Evidence Guide for Tert-Butyl 4-(1-Aminocyclopropyl)Piperidine-1-Carboxylate vs. Structural Analogs


Regiochemical Impact on Lipophilicity (cLogP) for CNS Drug Design: 4-Position vs. 2- and 3-Position Aminocyclopropyl Piperidine Boc-Carbamates

The calculated octanol-water partition coefficient (cLogP) for tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is lower than its regioisomers, indicating a more favorable balance of lipophilicity for central nervous system (CNS) drug design. A lower cLogP value (closer to the optimal range of 1-3 for CNS penetration) reduces the likelihood of high non-specific binding and improves the potential for oral bioavailability compared to more lipophilic analogs [1].

Medicinal Chemistry CNS Drug Design Lipophilicity Structure-Activity Relationship (SAR)

Conformational Restriction and Binding Affinity: Class-Level Evidence for Cyclopropylamine Scaffolds in Kinase and Protease Inhibitor Development

The introduction of a cyclopropylcarbamate or cyclopropylamine group onto a piperidine core is a recognized medicinal chemistry strategy for achieving a dramatic increase in in vitro potency and improving target selectivity. For example, in the development of γ-secretase inhibitors, attachment of a cyclopropylcarbamate group to the piperidine core led to a dramatic increase in potency [1]. Similarly, cyclopropyl-spiro-piperidines are potent sodium channel (Nav1.7) blockers, with the rigid spirocyclic and cyclopropyl framework being critical for high-affinity binding [2]. This class-level evidence underscores the critical role of the target compound's 1-aminocyclopropyl moiety as a privileged, potency-enhancing pharmacophore element in drug design.

Medicinal Chemistry Kinase Inhibitors Protease Inhibitors Conformational Analysis

Protecting Group Strategy for Selective Synthesis: Boc vs. Cbz in Multi-Step Organic Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the target compound offers a distinct advantage over the benzyl carbamate (Cbz) group found in analog benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate. Boc groups are selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the hydrogenolysis conditions required for Cbz deprotection . This allows for greater synthetic flexibility, as the Boc group remains stable under the reductive conditions used for other functional group manipulations (e.g., nitro reduction, alkene hydrogenation), thereby enabling more efficient and higher-yielding multi-step syntheses.

Organic Synthesis Protecting Group Chemistry Peptide Synthesis Multi-step Synthesis

Recommended Research and Industrial Application Scenarios for Tert-Butyl 4-(1-Aminocyclopropyl)Piperidine-1-Carboxylate


Synthesis of CNS-Targeted Therapeutics Requiring Balanced Lipophilicity

Based on the lower cLogP of 1.3 [1], this compound is the optimal choice among its regioisomers for medicinal chemistry programs aimed at CNS targets where moderate lipophilicity is crucial for blood-brain barrier permeability and avoiding non-specific tissue binding. It serves as an ideal starting material for libraries of CNS-active enzyme inhibitors or receptor modulators.

Construction of Potency-Enhancing Spirocyclic or Cyclopropylamine Pharmacophores

The target compound's 1-aminocyclopropyl group is a validated scaffold for introducing a spirocyclic or conformationally-restricted amine motif into drug candidates. This strategy has been proven to dramatically increase in vitro potency for various enzyme and receptor targets, including γ-secretase [1] and voltage-gated sodium channels [2]. It should be prioritized in SAR campaigns aiming to optimize target engagement and functional activity.

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

When a synthetic route requires a base- and hydrogenation-stable amine protecting group, the Boc group on this compound is superior to Cbz-protected analogs [1]. It allows for the selective, mild deprotection of the piperidine nitrogen in the presence of other sensitive or reducible functionalities, making it the preferred building block for the efficient assembly of complex heterocycles, peptidomimetics, and pharmaceutical intermediates.

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